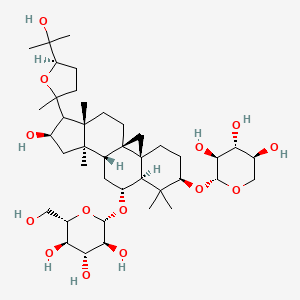
Astragalin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astragalin A, also known as kaempferol 3-O-β-D-glucopyranoside, is a natural flavonoid compound with the molecular formula C21H20O11. It is derived from various plants, including the leaves of persimmon, seeds of green tea, and Morus alba L. This compound is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Astragalin A can be synthesized through several methods. One common approach involves the glycosylation of kaempferol with glucose. This reaction typically requires the presence of a glycosyl donor, such as glucose, and a catalyst, such as an acid or enzyme, to facilitate the formation of the glycosidic bond. The reaction is usually carried out under mild conditions to preserve the integrity of the flavonoid structure .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources using techniques such as solvent extraction, microwave-assisted extraction, and enzymatic hydrolysis. These methods are optimized to maximize yield and purity while minimizing the use of harmful solvents and reagents .
Chemical Reactions Analysis
Types of Reactions: Astragalin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, benzoyl chloride, and other acylating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroflavonoids.
Substitution Products: Acetylated or benzoylated derivatives.
Scientific Research Applications
Astragalin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Mechanism of Action
Astragalin A exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Anticancer: Induces apoptosis in cancer cells by modulating the expression of apoptotic and anti-apoptotic proteins, such as Bcl-2 and Bax
Comparison with Similar Compounds
Properties
Molecular Formula |
C41H68O14 |
|---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31?,32-,33-,34+,37+,38-,39+,40-,41+/m1/s1 |
InChI Key |
QMNWISYXSJWHRY-LAIONCCRSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]34C[C@]35CC[C@H](C([C@H]5[C@@H](C[C@@H]4[C@]1(C[C@H](C2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















